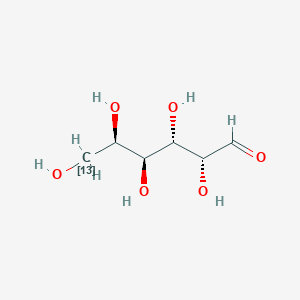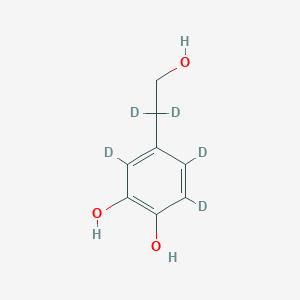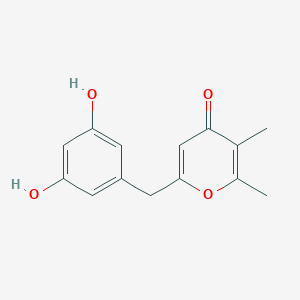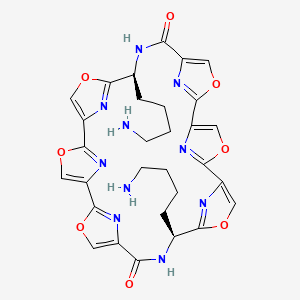
L2H2-6Otd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L2H2-6Otd is a macrocyclic hexaoxazole compound designed as a G-quadruplex ligand. G-quadruplexes are higher-order DNA structures formed in guanine-rich regions and play significant roles in various biological processes. This compound has been studied for its ability to stabilize these structures, particularly in telomeric DNA, which is crucial for maintaining chromosome integrity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L2H2-6Otd involves the formation of a macrocyclic ring system with hexaoxazole units. The process typically starts with the preparation of trioxazole intermediates, which are then cyclized to form the macrocyclic structure. For example, trioxazole 6 can be converted to a carboxylic acid intermediate using lithium hydroxide in a tetrahydrofuran-water mixture, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process would include steps such as large-scale cyclization reactions, purification through chromatography, and crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions
L2H2-6Otd primarily undergoes interactions with DNA structures, particularly G-quadruplexes. It can induce and stabilize various G-quadruplex topologies, such as anti-parallel and hybrid-type structures .
Common Reagents and Conditions
The stabilization of G-quadruplexes by this compound typically occurs in the presence of monovalent cations like potassium or sodium, which are essential for the formation of G-quadruplex structures. The compound’s interaction with DNA can be studied using techniques like circular dichroism spectroscopy and electrophoresis mobility shift assays .
Major Products Formed
The primary product of this compound’s interaction with DNA is the stabilized G-quadruplex structure. This stabilization can inhibit the activity of telomerase, an enzyme that extends telomeric DNA, thereby potentially limiting the proliferation of cancer cells .
科学的研究の応用
L2H2-6Otd has several applications in scientific research:
Chemistry: It is used as a tool to study the formation and stabilization of G-quadruplex structures in DNA.
Biology: The compound helps in understanding the role of G-quadruplexes in biological processes such as replication, transcription, and translation.
作用機序
L2H2-6Otd exerts its effects by binding to G-quadruplex structures in DNA. The macrocyclic hexaoxazole ring system interacts with the planar G-quartets through π-π stacking interactions, while the side chains provide additional stabilization through electrostatic interactions with the DNA phosphate backbone. This binding stabilizes the G-quadruplex structure, preventing the binding and activity of telomerase .
類似化合物との比較
Similar Compounds
Telomestatin: Another G-quadruplex ligand with a similar macrocyclic structure.
Pyridostatin: A small molecule that stabilizes G-quadruplexes but with a different chemical structure.
Phen-DC3: A compound known for its strong G-quadruplex stabilizing ability.
Uniqueness
L2H2-6Otd is unique due to its specific macrocyclic hexaoxazole structure, which provides high selectivity and potency in stabilizing G-quadruplexes. Its ability to induce distinct G-quadruplex topologies, such as anti-parallel and hybrid forms, sets it apart from other G-quadruplex ligands .
特性
分子式 |
C30H30N10O8 |
|---|---|
分子量 |
658.6 g/mol |
IUPAC名 |
(12S,27S)-12,27-bis(4-aminobutyl)-3,7,14,18,22,29-hexaoxa-11,26,31,32,33,34,35,36-octazaheptacyclo[26.2.1.12,5.16,9.113,16.117,20.121,24]hexatriaconta-1(30),2(36),4,6(35),8,13(34),15,17(33),19,21(32),23,28(31)-dodecaene-10,25-dione |
InChI |
InChI=1S/C30H30N10O8/c31-7-3-1-5-15-25-37-21(11-45-25)29-39-20(13-47-29)28-36-18(10-44-28)24(42)34-16(6-2-4-8-32)26-38-22(12-46-26)30-40-19(14-48-30)27-35-17(9-43-27)23(41)33-15/h9-16H,1-8,31-32H2,(H,33,41)(H,34,42)/t15-,16-/m0/s1 |
InChIキー |
DUCRIXKXJZZDHT-HOTGVXAUSA-N |
異性体SMILES |
C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)N[C@H](C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)N[C@H](C(=N2)O1)CCCCN)CCCCN |
正規SMILES |
C1=C2C3=NC(=CO3)C4=NC(=CO4)C(=O)NC(C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C(=O)NC(C(=N2)O1)CCCCN)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


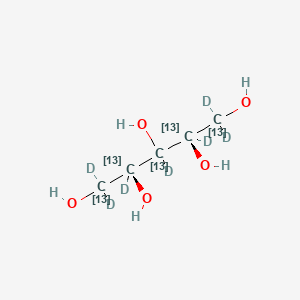
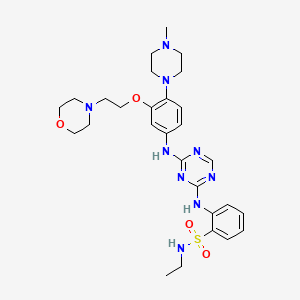

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
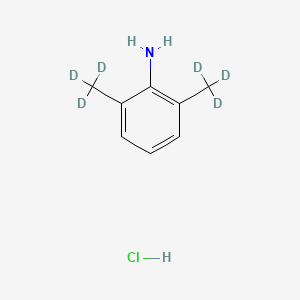
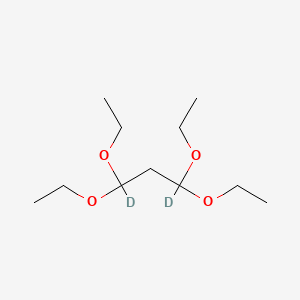
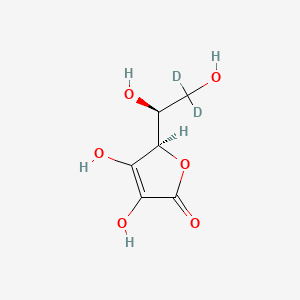
![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
